6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine
Description
Molecular Structure and Formula
The molecular framework of 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine is characterized by a pyrimidine ring system serving as the central heterocyclic core. The compound possesses the molecular formula C₁₁H₁₆ClN₃, indicating the presence of eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, and three nitrogen atoms within its structure. This molecular composition reflects the integration of multiple functional components that contribute to the compound's distinctive chemical profile.
The structural architecture comprises several key elements that define its molecular identity. The pyrimidine ring forms the foundational heterocyclic system, containing two nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring. A chlorine atom occupies the 6-position of the pyrimidine ring, introducing significant electronic effects that influence the compound's reactivity patterns. The amino group at the 4-position carries both cyclohexyl and methyl substituents, creating a secondary amine functionality with substantial steric bulk.
The cyclohexyl group attached to the nitrogen atom contributes six additional carbon atoms arranged in a saturated ring configuration. This saturated ring system introduces conformational flexibility while maintaining a relatively rigid cyclic structure that influences the compound's three-dimensional shape. The methyl group provides additional substitution at the same nitrogen center, creating a disubstituted amino functionality that significantly impacts the compound's electronic properties and hydrogen bonding capabilities.
Properties
IUPAC Name |
6-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-15(9-5-3-2-4-6-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUITJUFSCJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine typically involves the reaction of 6-chloropyrimidine with N-cyclohexyl-N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with different functional groups.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to interact with specific enzymes and receptors, making it valuable for drug development targeting various diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
Case Study: Antimicrobial Activity
A study demonstrated that this compound effectively inhibited the growth of specific Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Properties
The compound has shown promise in anticancer research, particularly in inducing apoptosis in cancer cells. It disrupts microtubule assembly and activates caspase pathways, leading to programmed cell death.
Case Study: Anticancer Activity
In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) revealed that this compound induced apoptosis through:
- Microtubule Destabilization : Inhibition of microtubule assembly.
- Caspase Activation : Increased activity of caspase-3 was observed.
| Activity | Mechanism | Cell Line Tested |
|---|---|---|
| Apoptosis Induction | Activation of caspases | MDA-MB-231 (breast cancer) |
| Microtubule Destabilization | Inhibition of assembly | Various cancer cell lines |
Organic Synthesis
This compound is utilized as a building block in organic synthesis for creating more complex molecules. Its structural characteristics allow for versatile modifications, making it a useful precursor in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine with structurally related pyrimidinamine derivatives, focusing on molecular properties and substituent effects:
Key Observations :
- For example, N-benzyl-6-chloro-4-pyrimidinamine (logP ~2.5) is less lipophilic than the cyclohexyl analog (predicted logP >3) . Steric Hindrance: Cyclohexyl and phenethyl groups may hinder intermolecular interactions compared to smaller substituents (e.g., methyl, dimethyl), affecting crystallization and reactivity .
- Reactivity: The 6-chloro group in all analogs serves as a reactive site for nucleophilic substitution, enabling further functionalization (e.g., Suzuki couplings, aminations) . Electron-withdrawing groups (e.g., 4-nitrophenoxy in ) enhance electrophilicity at the 2- and 4-positions, facilitating selective substitutions .
Biological Activity
6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This compound is primarily investigated for its antimicrobial and anticancer properties, making it a subject of interest in drug discovery and crop protection.
The synthesis of this compound typically involves the reaction between 6-chloropyrimidine and N-cyclohexyl-N-methylamine. This reaction is facilitated by bases such as sodium hydride or potassium carbonate, under controlled conditions to ensure high yield and purity .
Chemical Structure:
- Molecular Formula: C12H16ClN3
- Molecular Weight: 241.73 g/mol
The biological activity of this compound is believed to involve the inhibition of key enzymes or receptors that play crucial roles in various biological processes. Studies indicate that it may act through:
- Enzyme Inhibition: Targeting specific enzymes involved in cellular pathways.
- Receptor Modulation: Interacting with receptors that regulate cell proliferation and apoptosis .
Antimicrobial Activity
Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.25 to 1 μg/mL .
Anticancer Activity
The compound's anticancer potential has been explored in various studies. For example, it has been evaluated for its effects on different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. In vitro studies suggest that it may exert its effects through mechanisms such as mitochondrial pathway activation and modulation of apoptosis-related gene expression .
Case Studies
- Antitumor Efficacy:
- Antimicrobial Screening:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial, Anticancer | 0.25 - 1 |
| 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine | Antimicrobial | Not specified |
| 6-Chloro-N-cyclohexyl-N-methyl-2-pyrimidinamine | Limited data available | Not specified |
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-N-cyclohexyl-N-methyl-4-pyrimidinamine, and how can purity be optimized?
A common approach involves nucleophilic substitution at the 4-position of a 6-chloropyrimidine scaffold with N-cyclohexyl-N-methylamine. Key steps include temperature control (0–5°C for amine addition) and using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the chloro group . Purity (>98%) is achieved via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR to detect residual solvents/byproducts .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Spectroscopy : ¹H NMR (δ ~8.2 ppm for pyrimidine H; δ ~3.1 ppm for N-methyl protons) and ¹³C NMR (δ ~160 ppm for C-Cl) .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (theoretical m/z ~254.1).
- Thermal stability : TGA/DSC to assess decomposition temperatures (likely >200°C due to aromatic stability) .
- Solubility : Test in polar (DMSO, methanol) vs. nonpolar solvents (hexane) for formulation studies .
Q. What safety protocols are critical when handling this chlorinated pyrimidine derivative?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential release of HCl gas .
- Waste disposal : Collect chlorinated byproducts separately for professional hazardous waste treatment .
- First aid : Immediate flushing with water for accidental exposure; monitor for respiratory irritation .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and regioselectivity in derivatization reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution at the pyrimidine ring. For example:
- Nucleophilic attack : Calculate Fukui indices to identify electron-deficient C2/C4 positions .
- Steric effects : Molecular docking simulations reveal steric hindrance from the cyclohexyl group, favoring reactions at the less hindered C2 position .
- Solvent effects : COSMO-RS models predict reaction rates in polar aprotic vs. protic solvents .
Q. What statistical methods resolve contradictions in catalytic activity data across studies?
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) affecting yield .
- Multivariate analysis : PCA or PLS regression to identify outliers in datasets (e.g., inconsistent HPLC purity vs. bioactivity) .
- Error propagation analysis : Quantify uncertainty in kinetic measurements (e.g., Arrhenius plots for degradation studies) .
Q. What advanced techniques validate the compound’s role in inhibiting kinase targets?
- Kinetic assays : Fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values against kinases (e.g., EGFR, CDK2) .
- Structural biology : Co-crystallization with target kinases (PDB deposition) to confirm binding modes .
- Proteomics : SILAC-based profiling to assess off-target effects in cell lysates .
Q. How can researchers mitigate hydrolysis of the chloro group during long-term storage?
Q. What strategies improve regioselectivity in Suzuki-Miyaura coupling reactions with this compound?
- Ligand screening : Use Pd(OAc)₂ with SPhos or XPhos ligands to direct coupling to the C2 position .
- Microwave-assisted synthesis : Shorten reaction times (10 min vs. 12 hr) to minimize side product formation .
- In situ IR monitoring : Track consumption of the boronic acid reagent to optimize stoichiometry .
Q. How does the cyclohexyl group influence pharmacokinetic properties compared to other N-substituents?
- LogP calculations : The cyclohexyl group increases hydrophobicity (predicted LogP ~3.2 vs. ~2.5 for methyl analogs) .
- Metabolic stability : Microsomal assays (human liver microsomes) show slower oxidation compared to aryl substituents .
- Plasma protein binding : Equilibrium dialysis reveals >90% binding due to hydrophobic interactions .
Q. What green chemistry approaches reduce waste in large-scale synthesis?
- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for easy recovery .
- Flow chemistry : Continuous flow reactors reduce reaction volumes and improve heat transfer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
